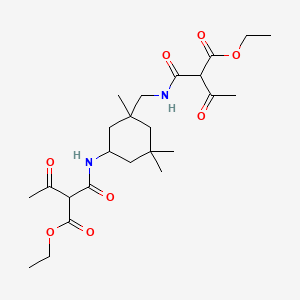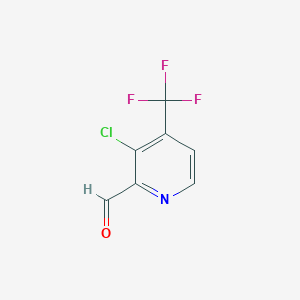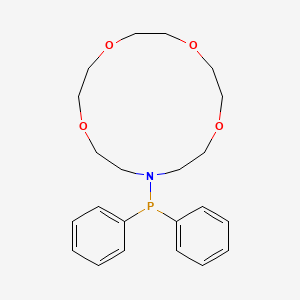
13-(Diphenylphosphanyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
13-(Diphenylphosphanyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane is a complex organophosphorus compound known for its unique structure and versatile applications. This compound features a phosphanyl group attached to a macrocyclic framework containing oxygen and nitrogen atoms, making it an interesting subject for various chemical studies and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 13-(Diphenylphosphanyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane typically involves the reaction of diphenylphosphine with a suitable macrocyclic precursor. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or platinum complexes to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process might include steps like purification through column chromatography and crystallization to obtain the final product in its pure form .
化学反应分析
Types of Reactions: 13-(Diphenylphosphanyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane undergoes various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxides back to the phosphanyl group.
Substitution: The compound can participate in substitution reactions where the phosphanyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or sulfur (S₈) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) and various electrophiles.
Major Products: The major products formed from these reactions include phosphine oxides, substituted phosphines, and various macrocyclic derivatives .
科学研究应用
13-(Diphenylphosphanyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane has a wide range of applications in scientific research:
作用机制
The mechanism by which 13-(Diphenylphosphanyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved often include the inhibition of specific enzymes or the disruption of cellular processes .
相似化合物的比较
Diphenylphosphine: A simpler organophosphorus compound with similar reactivity but lacking the macrocyclic structure.
1,3-Bis(diphenylphosphino)propane: Another phosphine ligand used in coordination chemistry, but with a different structural framework.
Azo-containing tertiary phosphines: Compounds with similar phosphanyl groups but different functional groups and reactivity.
Uniqueness: 13-(Diphenylphosphanyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane stands out due to its macrocyclic structure, which imparts unique properties such as enhanced stability and specific binding affinities. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions .
属性
CAS 编号 |
90330-43-1 |
|---|---|
分子式 |
C22H30NO4P |
分子量 |
403.5 g/mol |
IUPAC 名称 |
diphenyl(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phosphane |
InChI |
InChI=1S/C22H30NO4P/c1-3-7-21(8-4-1)28(22-9-5-2-6-10-22)23-11-13-24-15-17-26-19-20-27-18-16-25-14-12-23/h1-10H,11-20H2 |
InChI 键 |
SADATRKSJBRVPO-UHFFFAOYSA-N |
规范 SMILES |
C1COCCOCCOCCOCCN1P(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


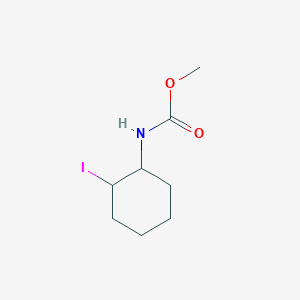
![1,2-Benzenediol, 4-[2-hydroxy-2-[(1-methylethyl)amino]ethyl]-](/img/structure/B14346785.png)
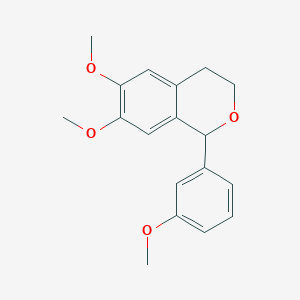
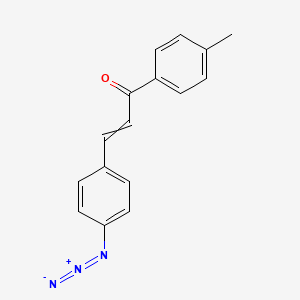
![2,4,4-Trimethyl-4H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14346798.png)
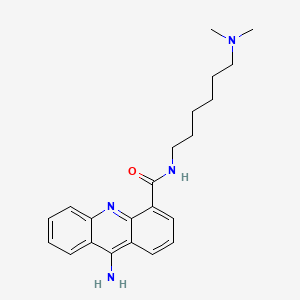
![[4-(Octyloxy)pyridine-2,6-diyl]dimethanol](/img/structure/B14346817.png)
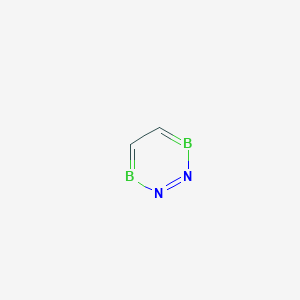
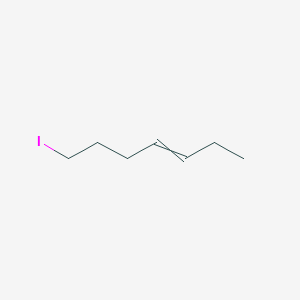
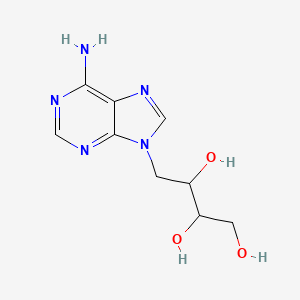
![Ethyl 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B14346841.png)
![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid](/img/structure/B14346851.png)
